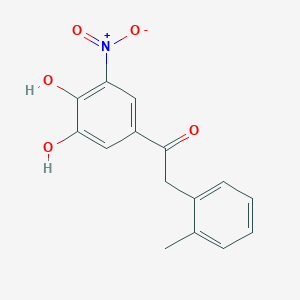
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is an organic compound that belongs to the class of aromatic ketones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by hydroxylation and subsequent ketone formation. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The nitro and hydroxyl groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(3,4-dihydroxyphenyl)-2-(2-methylphenyl)-: Lacks the nitro group, which can result in different reactivity and applications.
Ethanone, 1-(3,4-dihydroxy-5-methylphenyl)-2-(2-methylphenyl)-: The presence of a methyl group instead of a nitro group can alter its chemical properties.
Uniqueness
Ethanone, 1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)- is unique due to the combination of nitro and hydroxyl groups on the aromatic ring
Propriétés
Numéro CAS |
274925-87-0 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
1-(3,4-dihydroxy-5-nitrophenyl)-2-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C15H13NO5/c1-9-4-2-3-5-10(9)7-13(17)11-6-12(16(20)21)15(19)14(18)8-11/h2-6,8,18-19H,7H2,1H3 |
Clé InChI |
SHBWCSBKIWHLPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


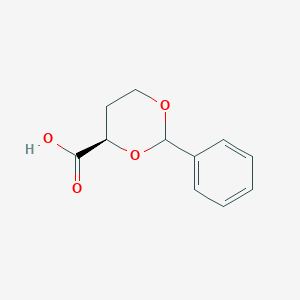

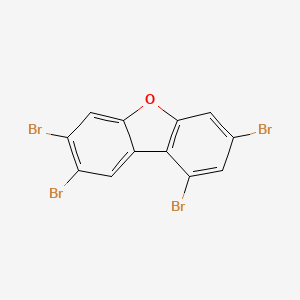
![6-[5-Butanoyl-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14234107.png)
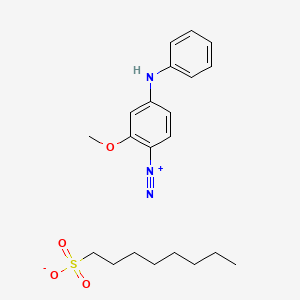

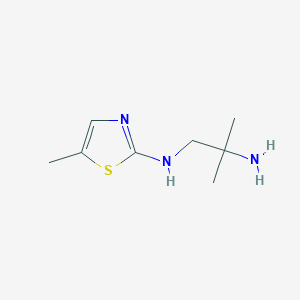
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)
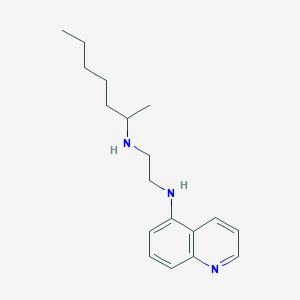
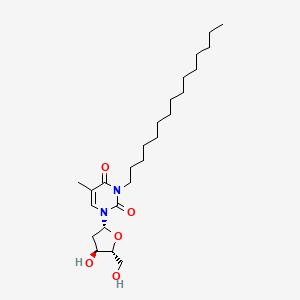
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
